molecular formula C14H18Cl2N2Pd B12315092 Dichlorobis(benzylamine)palladium(II)

Dichlorobis(benzylamine)palladium(II)

Cat. No.: B12315092
M. Wt: 391.6 g/mol
InChI Key: DZGZTKMCZIWUKX-UHFFFAOYSA-L
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Description

Dichlorobis(benzylamine)palladium(II) is a coordination compound with the molecular formula C14H18Cl2N2Pd It is a palladium complex where the palladium metal is coordinated with two benzylamine ligands and two chloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(benzylamine)palladium(II) can be synthesized through the reaction of palladium(II) chloride with benzylamine in an appropriate solvent. The reaction typically involves dissolving palladium(II) chloride in a solvent such as ethanol or methanol, followed by the addition of benzylamine. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is usually isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for Dichlorobis(benzylamine)palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent choice, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(benzylamine)palladium(II) undergoes various types of chemical reactions, including:

    Substitution Reactions: The benzylamine ligands can be substituted with other ligands, leading to the formation of different palladium complexes.

    Oxidation and Reduction Reactions: The palladium center can undergo oxidation and reduction, altering its oxidation state and reactivity.

    Coupling Reactions: It can act as a catalyst in coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include other amines or phosphines, and the reactions are typically carried out in solvents like ethanol or methanol.

    Coupling Reactions: Reagents such as aryl halides, boronic acids, and alkynes are used, often in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products Formed

    Substitution Reactions: New palladium complexes with different ligands.

    Coupling Reactions: Biaryl compounds, styrenes, and other coupled products.

Scientific Research Applications

Dichlorobis(benzylamine)palladium(II) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions.

    Biology: Research is ongoing into its potential use in biological systems, including its interactions with biomolecules.

    Medicine: There is interest in its potential as a precursor for developing new pharmaceuticals.

    Industry: It is used in the production of fine chemicals and materials, particularly in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which Dichlorobis(benzylamine)palladium(II) exerts its effects is primarily through its role as a catalyst. The palladium center facilitates the formation and breaking of chemical bonds, allowing for the efficient coupling of organic molecules. The benzylamine ligands stabilize the palladium center and can influence the reactivity and selectivity of the catalyst.

Comparison with Similar Compounds

Similar Compounds

    Dichlorobis(triphenylphosphine)palladium(II): Another palladium complex with triphenylphosphine ligands instead of benzylamine.

    Tetrakis(triphenylphosphine)palladium(0): A palladium(0) complex with four triphenylphosphine ligands.

    Bis(diphenylphosphino)ferrocene palladium(II) dichloride: A palladium complex with diphenylphosphinoferrocene ligands.

Uniqueness

Dichlorobis(benzylamine)palladium(II) is unique due to its specific ligand environment, which can influence its catalytic properties and reactivity. The benzylamine ligands provide a different electronic and steric environment compared to phosphine ligands, potentially leading to different reaction outcomes and selectivities.

Properties

Molecular Formula

C14H18Cl2N2Pd

Molecular Weight

391.6 g/mol

IUPAC Name

dichloropalladium;phenylmethanamine

InChI

InChI=1S/2C7H9N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H,6,8H2;2*1H;/q;;;;+2/p-2

InChI Key

DZGZTKMCZIWUKX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)CN.C1=CC=C(C=C1)CN.Cl[Pd]Cl

Origin of Product

United States

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